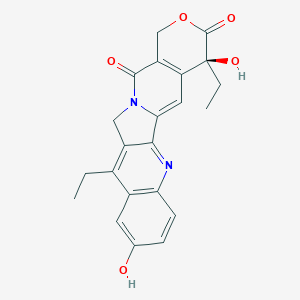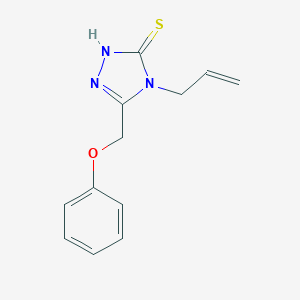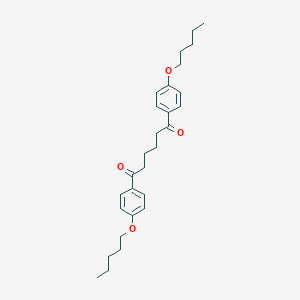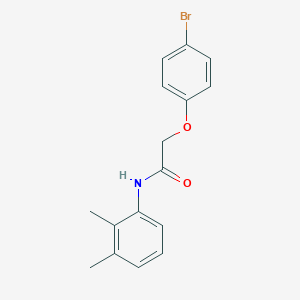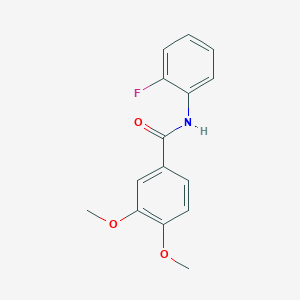
2,5-二叔丁基苯酚
描述
2,5-Di-tert-butylphenol is widely used as an antioxidant in fuels, lubricants, and polymers. It is employed as a synthetic intermediate for the production of higher molecular weight phenolic antioxidants .
Synthesis Analysis
The synthesis of 2,5-Di-tert-butylphenol involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride, leading to the formation of one-dimensional coordination polymers . Another study reported the synthesis of p-carborane-based di-tert-butylphenol analogs that showed high 5-LO inhibitory activities in vitro .
Molecular Structure Analysis
The molecular structure of 2,5-Di-tert-butylphenol was characterized as C14H22O through 1H NMR analysis . Theoretical calculations showed the dipole moment component μa to be the most intense for conformer 1, which is predicted to be the most stable one .
Chemical Reactions Analysis
Chemical oxidation of 2,5-Di-tert-butylphenol by PbO2 or K3[Fe(CN)6], as well as exposure to UV irradiation, led to the formation of free radicals with g = 2.0024, which probably originated because of oxidation of 2,6-di-tert-butylphenolic groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Di-tert-butylphenol include a density of 0.9±0.1 g/cm3, boiling point of 283.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.3±3.0 kJ/mol .
科学研究应用
聚合物制造中的抗氧化剂
2,5-二叔丁基苯酚用作亚磷酸酯抗氧化剂的原料,亚磷酸酯抗氧化剂主要用于聚烯烃的生产。 这些抗氧化剂有助于防止聚合物在加工和使用过程中降解,延长其使用寿命并保持其性能 .
氧化反应抑制
该化合物已被证明在清除超氧化物和DPPH自由基方面具有优异的能力,这些自由基是氧化反应中的常见物质。 它被用于抑制各种化学过程中的氧化,包括稳定苯甲醛 .
细胞毒性研究
使用MTT法在正常Vero细胞和乳腺癌细胞中评估了2,5-二叔丁基苯酚的潜在细胞毒性。 此应用对于了解化合物对活细胞的影响在药物研究和开发中至关重要 .
分子结构分析
通过旋转光谱和量子化学计算研究了2,5-二叔丁基苯酚的分子结构。 这项研究对于了解范德华键合复合物及其应用具有重要意义 .
驱虫和毒性
该化合物对各种昆虫(如赤拟谷盗和烟草甲虫)表现出强烈的接触毒性和驱避作用。 它还与诸如雌性金龟子等昆虫的触角中的气味结合蛋白结合,表明其在害虫控制中的潜在用途 .
紫外线稳定
2,5-二叔丁基苯酚衍生物在工业上用作紫外线稳定剂。 它们保护从石油化工产品到塑料的各种烃类产品免受紫外线照射造成的降解 .
作用机制
Target of Action
2,5-Di-tert-butylphenol (2,5-DTBP) is a phenolic compound with potent antioxidant properties . It is known to interact with various biological targets, including reactive oxygen species (ROS) and certain types of cancer cells .
Mode of Action
The primary mode of action of 2,5-DTBP is through its antioxidant activity. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce ROS production makes it valuable in stabilizing various compounds .
In the context of cancer cells, 2,5-DTBP has been shown to exhibit cytotoxic activity. For instance, it has been evaluated against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .
Biochemical Pathways
By neutralizing free radicals and reducing ROS production, 2,5-DTBP can potentially mitigate the harmful effects of oxidative stress on cells .
Pharmacokinetics
Its solubility in organic solvents such as ether and benzene suggests that it may have good bioavailability
Result of Action
The antioxidant effects of 2,5-DTBP can lead to the stabilization of various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers . In a biological context, its antioxidant activity can potentially protect cells from oxidative damage .
In terms of its anticancer activity, 2,5-DTBP has been shown to exhibit cytotoxic effects against certain types of cancer cells, such as MCF-7 breast carcinoma cells .
Action Environment
The action of 2,5-DTBP can be influenced by various environmental factors. For instance, its stability and efficacy as an antioxidant can be affected by factors such as temperature and the presence of other reactive species
安全和危害
未来方向
生化分析
Biochemical Properties
It is known to be a plant metabolite and a mammalian metabolite . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of 2,5-Di-tert-butylphenol are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to influence cell function. For instance, 2,4-Di-tert-butylphenol has been found to increase lipid accumulation and expression of adipogenic marker genes in human mesenchymal stem cell adipogenesis assay .
Molecular Mechanism
It is known that the compound has a role as a plant metabolite and a mammalian metabolite
Temporal Effects in Laboratory Settings
It is known that the compound has a low volatility and good stability .
Dosage Effects in Animal Models
The effects of 2,5-Di-tert-butylphenol at different dosages in animal models are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to have an impact on animal models. For instance, exposure to 2,4-Di-tert-butylphenol at 0.1 and 1.0 mg/L significantly increased the body weight and length of zebrafish, suggesting a biological stress response .
Metabolic Pathways
It is known to be a plant metabolite and a mammalian metabolite .
Transport and Distribution
It is known that the compound can dissolve in organic solvents such as ether and benzene , suggesting that it may be able to pass through cell membranes.
Subcellular Localization
Given its solubility in organic solvents , it may be able to localize to lipid-rich areas of the cell such as the cell membrane or lipid droplets.
属性
IUPAC Name |
2,5-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZVULQVCUNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064046 | |
| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-45-6 | |
| Record name | 2,5-Di-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0A277K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antibacterial mechanisms of action associated with 2,5-di-tert-butylphenol?
A1: While 2,5-di-tert-butylphenol was identified as a potential antibacterial agent in the fluid of Nepenthes gracilis [], its specific mechanism of action against bacteria like Klebsiella pneumoniae remains unclear. Further research is needed to elucidate how this compound interacts with bacterial targets and exerts its antibacterial effects.
Q2: How does the structure of 2,5-di-tert-butylphenol relate to its observed properties?
A2: The structure of 2,5-di-tert-butylphenol, with its two bulky tert-butyl groups, significantly influences its chemical behavior. Research on sterically hindered aromatic compounds, including 2,5-di-tert-butylnitrosobenzene, a related compound, highlights how these bulky substituents can impact photochemical reactions and lead to the formation of various products []. This suggests that the tert-butyl groups in 2,5-di-tert-butylphenol may similarly influence its reactivity and interactions with other molecules.
Q3: Has 2,5-di-tert-butylphenol been detected as a degradation product in any environmental remediation studies?
A3: Yes, 2,5-di-tert-butylphenol was identified as a degradation product during the treatment of bisphenol A (BPA) using dielectric barrier discharge plasma over water []. This finding suggests that 2,5-di-tert-butylphenol could be an intermediate compound formed during the breakdown of BPA in certain environmental remediation processes.
Q4: Are there any known analytical methods for detecting and quantifying 2,5-di-tert-butylphenol?
A4: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to identify and analyze 2,5-di-tert-butylphenol in complex mixtures [, ]. This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, enabling researchers to identify and quantify 2,5-di-tert-butylphenol in various samples.
Q5: What is the significance of 2,5-di-tert-butylphenol being identified alongside a gene involved in heme biosynthesis?
A5: In the study on Nepenthes gracilis fluid [], the identification of 2,5-di-tert-butylphenol alongside a gene encoding coproporphyrinogen III oxidase, an enzyme involved in heme biosynthesis, raises interesting questions. Heme is essential for various biological processes, and disruption of its biosynthesis can have significant consequences. Further research is needed to determine if there is a functional link between 2,5-di-tert-butylphenol and heme biosynthesis and if this relationship contributes to the observed antibacterial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


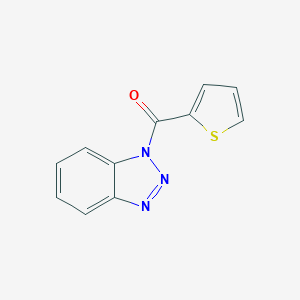
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
